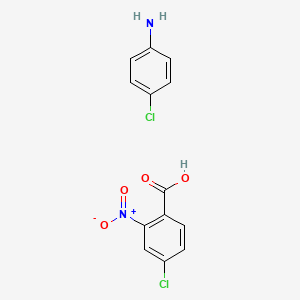

4-Chloroaniline;4-chloro-2-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloroaniline: and 4-chloro-2-nitrobenzoic acid are two distinct yet related compounds with significant industrial and scientific applications. 4-Chloroaniline is an organochlorine compound with the formula ClC₆H₄NH₂. It appears as a pale yellow solid and is one of the three isomers of chloroaniline 4-chloro-2-nitrobenzoic acid is an aromatic compound with the formula C₇H₄ClNO₄, known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Métodos De Preparación

4-Chloroaniline

4-Chloroaniline: is typically prepared by the reduction of 4-nitrochlorobenzene, which itself is synthesized by the nitration of chlorobenzene . The reduction process often involves the use of iron and hydrochloric acid or catalytic hydrogenation.

4-chloro-2-nitrobenzoic acid

4-chloro-2-nitrobenzoic acid: can be prepared by the nitration of 4-chlorobenzoic acid

Análisis De Reacciones Químicas

4-Chloroaniline

4-Chloroaniline: undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-chloronitrobenzene.

Reduction: It can be reduced to form 4-chloroaniline from 4-nitrochlorobenzene.

4-chloro-2-nitrobenzoic acid

4-chloro-2-nitrobenzoic acid: can undergo:

Reduction: It can be reduced to form 4-chloro-2-aminobenzoic acid.

Esterification: It can react with alcohols to form esters.

Amidation: It can react with amines to form amides.

Aplicaciones Científicas De Investigación

4-Chloroaniline

4-Chloroaniline: is used in the industrial production of pesticides, drugs, and dyestuffs. It is a precursor to the widely used antimicrobial and bacteriocide chlorhexidine and is used in the manufacture of pesticides, including pyraclostrobin, anilofos, monolinuron, and chlorphthalim . It also exhibits antimicrobial action against some bacteria and molds .

4-chloro-2-nitrobenzoic acid

4-chloro-2-nitrobenzoic acid: is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals. It is also used in the preparation of co-crystals for nonlinear optical applications .

Mecanismo De Acción

4-Chloroaniline

The mechanism of action of 4-Chloroaniline involves its interaction with microbial cell membranes, leading to disruption of cell function and eventual cell death. It acts as a precursor to chlorhexidine, which targets bacterial cell walls and membranes, causing leakage of cellular contents .

4-chloro-2-nitrobenzoic acid

The mechanism of action of 4-chloro-2-nitrobenzoic acid is primarily related to its role as an intermediate in chemical synthesis. It undergoes various chemical transformations to produce active pharmaceutical ingredients and other bioactive compounds .

Comparación Con Compuestos Similares

4-Chloroaniline: can be compared with other chloroaniline isomers, such as 2-chloroaniline and 3-chloroaniline. Each isomer has different chemical properties and reactivity due to the position of the chlorine atom on the benzene ring .

4-chloro-2-nitrobenzoic acid: can be compared with other nitrobenzoic acid derivatives, such as 2-nitrobenzoic acid and 3-nitrobenzoic acid. The position of the nitro group affects the compound’s reactivity and applications .

Conclusion

Both 4-Chloroaniline and 4-chloro-2-nitrobenzoic acid are important compounds in the field of organic chemistry, with diverse applications in industry and research. Their unique chemical properties and reactivity make them valuable intermediates in the synthesis of various bioactive compounds and materials.

Propiedades

Número CAS |

816425-50-0 |

|---|---|

Fórmula molecular |

C13H10Cl2N2O4 |

Peso molecular |

329.13 g/mol |

Nombre IUPAC |

4-chloroaniline;4-chloro-2-nitrobenzoic acid |

InChI |

InChI=1S/C7H4ClNO4.C6H6ClN/c8-4-1-2-5(7(10)11)6(3-4)9(12)13;7-5-1-3-6(8)4-2-5/h1-3H,(H,10,11);1-4H,8H2 |

Clave InChI |

JWSKEHWVBHIDTQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1N)Cl.C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14205105.png)

![2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14205117.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-3-methyl-](/img/structure/B14205147.png)

![3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol](/img/structure/B14205159.png)

![Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14205162.png)

![N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14205163.png)

![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-1-methyl-](/img/structure/B14205168.png)